2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one

CAS No.: 2091118-81-7

Cat. No.: VC3120692

Molecular Formula: C10H15ClF3NO

Molecular Weight: 257.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2091118-81-7 |

|---|---|

| Molecular Formula | C10H15ClF3NO |

| Molecular Weight | 257.68 g/mol |

| IUPAC Name | 2-chloro-1-[3-(trifluoromethyl)piperidin-1-yl]butan-1-one |

| Standard InChI | InChI=1S/C10H15ClF3NO/c1-2-8(11)9(16)15-5-3-4-7(6-15)10(12,13)14/h7-8H,2-6H2,1H3 |

| Standard InChI Key | QLGCMHRNPYBSFR-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)N1CCCC(C1)C(F)(F)F)Cl |

| Canonical SMILES | CCC(C(=O)N1CCCC(C1)C(F)(F)F)Cl |

Introduction

Chemical Identity and Structure

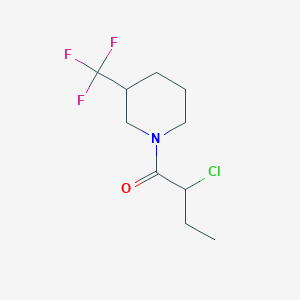

2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one features a piperidine ring substituted with a trifluoromethyl group at the 3-position and a chlorobutanone moiety. The compound's three-dimensional structure incorporates several functional groups that contribute to its chemical reactivity and biological interactions .

Identification Parameters

The compound is characterized by the following identification parameters:

| Parameter | Details |

|---|---|

| IUPAC Name | 2-chloro-1-[3-(trifluoromethyl)piperidin-1-yl]butan-1-one |

| CAS Number | 2091118-81-7 |

| Molecular Formula | C₁₀H₁₅ClF₃NO |

| Molecular Weight | 257.68 g/mol |

| InChI | InChI=1S/C10H15ClF3NO/c1-2-8(11)9(16)15-5-3-4-7(6-15)10(12,13)14/h7-8H,2-6H2,1H3 |

| InChIKey | QLGCMHRNPYBSFR-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)N1CCCC(C1)C(F)(F)F)Cl |

The compound contains two undefined stereocenters, which are located at the alpha-carbon adjacent to the chlorine atom and at the 3-position of the piperidine ring where the trifluoromethyl group is attached .

Physicochemical Properties

The physicochemical properties of 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one are important for understanding its behavior in biological systems and its potential applications in drug development:

| Property | Value |

|---|---|

| XLogP3-AA | 3.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 20.3 Ų |

| Complexity | 257 |

| Heavy Atom Count | 16 |

| Undefined Atom Stereocenter Count | 2 |

These properties indicate that the compound has moderate lipophilicity (XLogP3-AA = 3.1), which may facilitate its ability to cross biological membranes. The absence of hydrogen bond donors and the presence of four hydrogen bond acceptors suggest specific patterns of interaction with biological targets .

Synthesis and Preparation Methods

The synthesis of 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one involves several strategic approaches that leverage the reactivity of the piperidine nitrogen and chlorinated butanone derivatives.

Laboratory Synthesis

The typical laboratory synthesis involves a nucleophilic substitution reaction between 3-(trifluoromethyl)piperidine and a chlorinated butanone derivative. This reaction usually requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution process. The reaction can be represented as follows:

3-(Trifluoromethyl)piperidine + α-Chlorobutanone derivative → 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one

The reaction typically proceeds under controlled conditions, with temperature regulation to optimize yield and minimize side reactions.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one involves scaled-up processes that maintain efficiency and product purity:

-

Large-scale batch or continuous flow processes are employed

-

Automated reactors ensure precise control of reaction parameters such as temperature, pressure, and reactant concentrations

-

Purification steps including distillation or recrystallization are used to isolate the compound from by-products and impurities

These industrial methods are designed to maximize yield while maintaining the high purity required for research and pharmaceutical applications.

Chemical Reactivity and Transformations

The reactivity of 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one is largely determined by its functional groups, particularly the chlorine atom and the carbonyl group.

Types of Reactions

The compound can participate in several types of chemical reactions:

Nucleophilic Substitution

The chlorine atom is susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and other nucleophilic species. These reactions typically occur under basic conditions, using reagents such as sodium hydroxide or potassium carbonate.

Oxidation Reactions

The butanone moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed for these transformations.

Reduction Reactions

The carbonyl group in the butanone moiety can be reduced to form alcohols. Reducing agents like sodium borohydride or lithium aluminum hydride are typically used for these reactions.

Reaction Products

The various reactions of 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one yield different products:

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Nucleophilic Substitution | Amines, thiols | Substituted derivatives with various functional groups replacing the chlorine atom |

| Oxidation | KMnO₄, CrO₃ | Carboxylic acids or other oxidized derivatives of the butanone moiety |

| Reduction | NaBH₄, LiAlH₄ | Alcohols derived from the reduction of the carbonyl group |

These transformation capabilities make 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one a versatile building block for the synthesis of more complex molecules with potential biological activity.

Applications in Scientific Research

2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one serves important functions in various scientific research domains.

Medicinal Chemistry Applications

In medicinal chemistry, the compound is primarily used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. The trifluoromethyl-substituted piperidine structure appears in several bioactive compounds, making 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one a valuable precursor in drug discovery efforts.

Biological Studies

The compound is employed in studies investigating the effects of trifluoromethyl-substituted piperidine derivatives on biological systems. These studies help to elucidate structure-activity relationships and identify potential therapeutic targets.

Industrial Chemistry

In industrial chemistry, 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one serves as an intermediate in the production of agrochemicals and other industrially relevant compounds. Its unique structural features make it valuable for creating compounds with specific properties.

Biological Activity and Mechanism of Action

The biological activity of 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one is closely related to its structural features and physicochemical properties.

Molecular Interactions

The compound interacts with specific molecular targets in biological systems. These interactions are facilitated by its structural characteristics:

-

The trifluoromethyl group enhances the compound's lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets

-

The piperidine ring provides a scaffold for binding to specific receptors or enzymes

-

The carbonyl group can form hydrogen bonds with receptor sites

Structure-Activity Relationships

Understanding the structure-activity relationships of 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one is essential for its application in drug discovery. Research indicates that:

-

The position of the trifluoromethyl group on the piperidine ring influences binding affinity and specificity

-

The chlorine atom can serve as a leaving group in biological systems, potentially leading to covalent modification of biological targets

-

The butanone chain length affects the compound's interaction with binding pockets in target proteins

These structure-activity relationships guide the design of derivatives with enhanced biological activity and specificity.

Comparison with Similar Compounds

To better understand the unique properties of 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one, it is useful to compare it with structurally related compounds.

Similar Compounds

Several compounds share structural similarities with 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one:

| Compound | CAS Number | Structural Differences |

|---|---|---|

| 2-Chloro-1-(4-(trifluoromethyl)piperidin-1-yl)butan-1-one | 2091582-47-5 | Trifluoromethyl group at the 4-position of the piperidine ring instead of the 3-position |

| 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one | 439807-20-2 | Contains a phenyl ring instead of a piperidine ring; shorter carbon chain |

| 2-chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one | - | Contains an ethane chain instead of a butane chain |

| 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one | - | Contains a fluoromethyl group instead of a trifluoromethyl group at the 4-position |

These compounds differ in the position of substituents, the length of the carbon chain, or the nature of the ring system .

Unique Features

2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one is distinguished by its unique combination of structural features:

-

The trifluoromethyl group at the 3-position of the piperidine ring

-

The butanone moiety with a chlorine atom at the 2-position

-

The amide linkage between the piperidine and butanone components

This specific arrangement of functional groups contributes to the compound's distinct chemical and biological properties, making it valuable for specialized applications in medicinal chemistry and other fields.

Research Findings and Future Directions

Research on 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one and related compounds continues to expand our understanding of their properties and potential applications.

Current Research Status

Current research on 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one focuses on:

-

Optimization of synthesis methods to improve yield and purity

-

Investigation of its biological activity and mechanism of action

-

Development of derivatives with enhanced properties for specific applications

Future Research Directions

Future research directions may include:

-

Exploration of additional derivatization strategies to expand the range of functional groups

-

Investigation of stereoselective synthesis methods to produce specific stereoisomers

-

Evaluation of the compound's potential in new therapeutic areas

-

Development of drug delivery systems that leverage the compound's physicochemical properties

These research directions will continue to enhance our understanding of 2-Chloro-1-(3-(trifluoromethyl)piperidin-1-yl)butan-1-one and expand its applications in various fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume